molecular formula C16H16O3 B4676128 methyl 4-[(3-methylbenzyl)oxy]benzoate

methyl 4-[(3-methylbenzyl)oxy]benzoate

Cat. No.: B4676128
M. Wt: 256.30 g/mol
InChI Key: PQETZZWBAYSMNN-UHFFFAOYSA-N
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Description

Methyl 4-[(3-methylbenzyl)oxy]benzoate is an aromatic ester featuring a benzoate core substituted with a 3-methylbenzyl ether group at the para position. This compound is structurally characterized by a methyl ester at the carboxylate position and a 3-methyl-substituted benzyloxy group, which influences its electronic and steric properties. It is typically synthesized via nucleophilic aromatic substitution or Mitsunobu reactions, where 4-hydroxybenzoate derivatives react with benzyl halides or alcohols under basic conditions. The compound’s applications span pharmaceutical intermediates, liquid crystal precursors, and agrochemicals, depending on its functionalization .

Properties

IUPAC Name

methyl 4-[(3-methylphenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-4-3-5-13(10-12)11-19-15-8-6-14(7-9-15)16(17)18-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQETZZWBAYSMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(3-methylbenzyl)oxy]benzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with 3-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and reduced costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methylbenzyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[(3-methylbenzyl)oxy]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-[(3-methylbenzyl)oxy]benzoate belongs to a broader class of substituted benzyloxybenzoates. Below is a systematic comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional behavior.

Structural Analogues and Substituent Effects

Compound Name Substituent(s) Key Structural Differences
Methyl 4-[(4-cyanobenzyl)oxy]benzoate 4-Cyanobenzyloxy group Electron-withdrawing cyano group enhances polarity and reactivity .
Methyl 4-[(3-nitrobenzyl)oxy]benzoate 3-Nitrobenzyloxy group Nitro group increases electron deficiency, influencing redox behavior and stability .
Methyl 4-[(4-methoxybenzyl)oxy]butanoate 4-Methoxybenzyloxy + butanoate chain Extended aliphatic chain alters solubility and mesogenic properties .
Methyl 4-[(3-benzyl-4-methylchromen)oxy]benzoate Chromenyl-benzyloxy group Bulky chromene ring introduces steric hindrance and π-conjugation .

Physicochemical Properties

  • Methyl 4-[(3-nitrobenzyl)oxy]benzoate (5a): Solid at room temperature; exact m.p. unreported .
  • Solubility: Nitro- and cyano-substituted derivatives show reduced solubility in nonpolar solvents due to increased polarity . Chromenyl derivatives (e.g., methyl 4-[(3-benzyl-4-methylchromen)oxy]benzoate) exhibit enhanced solubility in chlorinated solvents .

Spectroscopic and Analytical Data

  • ¹H NMR: this compound: Expected singlet for methyl ester (~3.8 ppm) and aromatic protons split by substituents. Methyl 3-[[4-(4-bromo-2-formylphenoxy)triazinyl]amino]benzoate (5l): δ 3.76 ppm (ester methyl), δ 7.2–8.1 ppm (aromatic and formyl protons) .
  • Chromatography :
    • Triazine-linked analogues (e.g., compound 5k) show Rf = 0.18 in hexane/EtOAc (2:1) .

Functional and Theoretical Comparisons

  • Electronic Effects: Nitro and cyano groups lower electron density at the benzene ring, enhancing electrophilic substitution resistance . Methoxy and methyl groups (as in methyl 4-[(4-methoxybenzyl)oxy]butanoate) increase electron density, favoring π-stacking in liquid crystals .
  • Theoretical Studies :
    • DFT calculations (B3LYP/6-311G(d,p)) on triazolone analogues predict Mulliken charges and HOMO-LUMO gaps influenced by substituents .

Q & A

Basic: What are the standard synthetic routes for methyl 4-[(3-methylbenzyl)oxy]benzoate?

Methodological Answer:
The primary synthesis involves a nucleophilic aromatic substitution or Mitsunobu reaction. A common route is the reaction of methyl 4-hydroxybenzoate with 3-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux (60–80°C for 6–12 hours). The base deprotonates the phenolic oxygen, enabling nucleophilic attack on the benzyl bromide .
Key Considerations:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetone) improve reaction efficiency.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials.
  • Yield Optimization: Stoichiometric excess (1.2–1.5 equiv) of 3-methylbenzyl bromide enhances conversion .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:
Critical characterization techniques include:

  • ¹H/¹³C NMR:
    • Aromatic protons appear as multiplet signals at δ 6.8–8.0 ppm.
    • The methylene group (-CH₂-) in the benzyloxy moiety resonates as a singlet at δ ~5.0 ppm.
    • Ester carbonyl (C=O) appears at δ ~167–170 ppm in ¹³C NMR .
  • IR Spectroscopy:
    • Strong absorption at ~1715 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) .
      Data Validation:
      Cross-check with computational tools (e.g., ACD/Labs NMR predictor) resolves ambiguous assignments .

Basic: What are the common derivatization reactions of this compound?

Methodological Answer:
The ester and benzyloxy groups enable functionalization:

  • Ester Hydrolysis:
    • Reflux with NaOH (1M, ethanol/H₂O, 3–5 hours) yields 4-[(3-methylbenzyl)oxy]benzoic acid .
  • Benzyloxy Deprotection:
    • Hydrogenolysis (H₂, 10% Pd/C, THF, 25°C, 2 hours) removes the benzyl group .
  • Electrophilic Substitution:
    • Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at the para position of the benzyl ring .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Moisture Sensitivity: Anhydrous conditions are critical; trace water reduces yields by hydrolyzing the benzyl bromide. Use molecular sieves or rigorous solvent drying .
  • Catalyst Purity: Pd/C for hydrogenolysis must be freshly activated to avoid incomplete deprotection .
    Experimental Design Fixes:
  • Conduct parallel reactions under controlled humidity (glovebox).
  • Validate catalyst activity via control reactions with known substrates .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions of this compound?

Methodological Answer:
The 3-methylbenzyloxy group is electron-donating, directing electrophiles to the para position of the benzoate ring. To enhance regiocontrol:

  • Temperature Modulation: Lower temperatures (–10°C to 0°C) favor kinetic para substitution over meta byproducts .
  • Lewis Acid Catalysis: TiCl₄ or FeCl₃ polarizes electrophiles (e.g., NO₂⁺), improving para selectivity .
    Case Study:
    Nitration at –5°C with TiCl₄ yields >90% para-nitro derivative, versus 60–70% at 25°C .

Advanced: How can computational methods aid in designing bioactive derivatives of this compound?

Methodological Answer:

  • Docking Studies:
    • Use AutoDock Vina to screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on substituents altering binding affinity (e.g., fluoro, chloro groups) .
  • QSAR Modeling:
    • Train models on IC₅₀ data from analogues (e.g., 3-fluoro or 4-chloro variants) to predict bioactivity .
      Synthetic Prioritization:
  • Derivatives with logP < 3.5 (calculated via ChemAxon) are prioritized for solubility in biological assays .

Advanced: How does the steric and electronic profile of substituents affect the stability of this compound under acidic conditions?

Methodological Answer:

  • Steric Effects: Bulky substituents (e.g., 3-methylbenzyl) hinder hydrolysis by shielding the ester carbonyl.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis by polarizing the C=O bond.
    Stability Testing Protocol:
  • Incubate derivatives in HCl (0.1M, 37°C) and monitor degradation via HPLC.
  • Half-life (t₁/₂) correlates with Hammett σ values of substituents .

Table 1: Substituent Effects on Hydrolysis Half-Life

Substituentσ (Hammett)t₁/₂ (hours)
-H048
-NO₂1.2712
-OCH₃-0.2772
Data derived from .

Advanced: What analytical techniques validate the absence of genotoxic impurities in this compound?

Methodological Answer:

  • LC-HRMS: Detects trace impurities (e.g., benzyl chloride residuals) at ppm levels. Use a C18 column (2.6 µm, 100 Å) with ESI+ ionization .
  • Ames Test: Assess mutagenicity of synthesized batches using Salmonella typhimurium strains TA98 and TA100 .
    Mitigation Strategies:
  • Recrystallization from ethanol reduces impurities to <0.1% .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-[(3-methylbenzyl)oxy]benzoate
Reactant of Route 2
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methyl 4-[(3-methylbenzyl)oxy]benzoate

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